- Preparation of substituted benzimidazoles and indolines as DYRK1A inhibitors, World Intellectual Property Organization, , ,
Cas no 952511-74-9 (4-bromo-3-methyl-benzene-1,2-diamine)

952511-74-9 structure
Nom du produit:4-bromo-3-methyl-benzene-1,2-diamine
Numéro CAS:952511-74-9
Le MF:C7H9BrN2
Mégawatts:201.063760519028
MDL:MFCD18642364
CID:1038892
PubChem ID:59214273
4-bromo-3-methyl-benzene-1,2-diamine Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Bromo-3-methylbenzene-1,2-diamine
- 4-Bromo-3-methyl-1,2-benzenediamine
- AK100489
- 1,2-Benzenediamine, 4-bromo-3-methyl-
- JBZQNBSYFRCDRA-UHFFFAOYSA-N
- 6384AC
- FCH1335711
- SY104514
- AX8240897
- AB0094726
- ST24023364
- 4-Bromo-3-methyl-1,2-benzenediamine (ACI)
- 4-Bromo-3-methyl-benzene-1,2-diamine
- CS-W022104
- Z1269231826
- CNB51174
- AKOS016002413
- DB-367524
- DS-3539
- MFCD18642364
- SCHEMBL145182
- O11183
- EN300-2980637
- 952511-74-9
- SB40204
- 4-Bromo-3-methylbenzene-1 pound not2-diamine
- DTXSID90731275
- 4-bromo-3-methyl-benzene-1,2-diamine
-
- MDL: MFCD18642364
- Piscine à noyau: 1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3
- La clé Inchi: JBZQNBSYFRCDRA-UHFFFAOYSA-N
- Sourire: BrC1C(C)=C(N)C(N)=CC=1
Propriétés calculées
- Qualité précise: 199.99491g/mol
- Masse isotopique unique: 199.99491g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 118
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 52
- Le xlogp3: 1.6
Propriétés expérimentales
- Point d'ébullition: 297.3±35.0°C at 760 mmHg
4-bromo-3-methyl-benzene-1,2-diamine Informations de sécurité
- Description des dangers: H302
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
4-bromo-3-methyl-benzene-1,2-diamine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92630-100mg |
4-Bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 97% | 100mg |
¥100.0 | 2023-09-08 | |
eNovation Chemicals LLC | D583791-500mg |
4-broMo-3-Methylbenzene-1,2-diaMine |
952511-74-9 | 95% | 500mg |
$285 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0025-100MG |
4-bromo-3-methyl-benzene-1,2-diamine |
952511-74-9 | 97% | 100MG |
¥ 349.00 | 2023-04-12 | |
Enamine | EN300-2980637-10.0g |
4-bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95.0% | 10.0g |
$873.0 | 2025-03-19 | |
Enamine | EN300-2980637-2.5g |
4-bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95.0% | 2.5g |
$262.0 | 2025-03-19 | |
abcr | AB440375-5g |
4-Bromo-3-methylbenzene-1,2-diamine, 95%; . |
952511-74-9 | 95% | 5g |
€500.60 | 2025-02-14 | |
Enamine | EN300-2980637-0.25g |
4-bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95.0% | 0.25g |
$62.0 | 2025-03-19 | |
abcr | AB440375-250 mg |
4-Bromo-3-methylbenzene-1,2-diamine, 95%; . |
952511-74-9 | 95% | 250mg |
€187.70 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1655-100mg |
4-Bromo-3-methyl-benzene-1,2-diamine |
952511-74-9 | 98% | 100mg |
1797.85CNY | 2021-05-08 | |
Chemenu | CM255973-10g |
4-Bromo-3-methylbenzene-1,2-diamine |
952511-74-9 | 95+% | 10g |
$1014 | 2022-06-09 |
4-bromo-3-methyl-benzene-1,2-diamine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; 30 min, 70 °C
Référence
- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux
Référence
- Preparation of pyridine derivatives and related heterocycles as kinase inhibitors and compositions with them, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Référence
- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Référence
- Preparation of cycloalkanes and cycloalkenes end-capped with amino acid or peptide derivatives as hepatitis C virus replication inhibitors for treating HCV infections, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Référence
- Preparation of proline derivatives as antiviral agents useful in the treatment of HCV infection, United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Stannous chloride Solvents: Ethanol , Ethyl acetate ; 12 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium bicarbonate ; pH 7 - 8
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium bicarbonate ; pH 7 - 8
Référence
- Preparation of benzoimidazolylmethylpyrimidinediamine derivatives and analogs for use as serine/threonine PAK1 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
Référence
- Preparation of oxadiazole compounds as S1P1 agonists, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Ethanol , Water ; 1 h, 90 °C
Référence
- Azacyclodione compound and preparation and application in inhibiting cap-dependent endonuclease activity thereof, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 20 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Référence
- Preparation of azabicyclic SHP2 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
Référence
- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,
4-bromo-3-methyl-benzene-1,2-diamine Raw materials
4-bromo-3-methyl-benzene-1,2-diamine Preparation Products
4-bromo-3-methyl-benzene-1,2-diamine Littérature connexe
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine

Pureté:99%
Quantité:5g
Prix ($):264.0
atkchemica
(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête